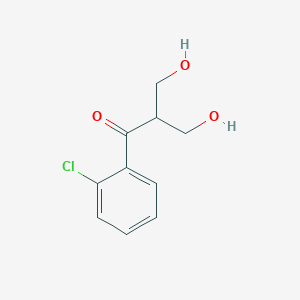
1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one is an organic compound with the molecular formula C9H11ClO3 It is a derivative of chalcone, a class of compounds known for their diverse pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one typically involves the reaction of 2-chlorobenzaldehyde with dihydroxyacetone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-Chlorophenyl)-3-oxopropanoic acid.
Reduction: Formation of 1-(2-Chlorophenyl)-3-hydroxypropan-1-ol.
Substitution: Formation of 1-(2-Aminophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: Used in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Hydroxyphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one
- 1-(2-Methoxyphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one
- 1-(2-Bromophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one
Uniqueness
1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets.
Actividad Biológica
1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one, also known by its CAS number 648416-60-8, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, along with relevant case studies and research findings.
- Molecular Formula : C11H13ClO4
- Molecular Weight : 244.67 g/mol
- IUPAC Name : 1-(2-chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (mg/mL) | Activity Level |
|---|---|---|---|
| Compound A (similar structure) | Staphylococcus aureus | 0.0039 | Strong |
| Compound B | Escherichia coli | 0.025 | Strong |
| Compound C | Bacillus subtilis | 0.015 | Moderate |
The Minimum Inhibitory Concentration (MIC) values demonstrate the potency of these compounds against common pathogens, suggesting that this compound may possess similar or enhanced antibacterial properties.
Antifungal Activity
In addition to antibacterial effects, the compound has been studied for its antifungal properties. Research shows that compounds with hydroxymethyl groups can enhance antifungal activity.
Table 2: Antifungal Activity of Related Compounds
| Compound | Fungal Strain | MIC (µM) | Activity Level |
|---|---|---|---|
| Compound D (similar structure) | Candida albicans | 16.69 | Moderate |
| Compound E | Fusarium oxysporum | 56.74 | Moderate to Strong |
These findings indicate that the presence of specific functional groups in the chemical structure can significantly influence antifungal efficacy.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of this compound and evaluating their biological activity. The synthesized compounds were tested against a panel of bacterial and fungal strains, revealing promising results in terms of both antibacterial and antifungal activities.
Research into the mechanism of action for compounds related to this compound suggests that they may inhibit specific enzymes critical for bacterial cell wall synthesis and fungal growth. This inhibition leads to cell lysis and death, making these compounds potential candidates for therapeutic development.
Propiedades
Número CAS |
648416-53-9 |
|---|---|
Fórmula molecular |
C10H11ClO3 |
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO3/c11-9-4-2-1-3-8(9)10(14)7(5-12)6-13/h1-4,7,12-13H,5-6H2 |
Clave InChI |
JYVZZIGPZMJWHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C(CO)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















